molecular formula C9H8F3NO B13580895 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B13580895
M. Wt: 203.16 g/mol
InChI Key: IPAYFXBCHAVJHO-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ammonia and a reducing agent. One common method is the reductive amination of 4-(trifluoromethyl)benzaldehyde using ammonia and sodium borohydride as the reducing agent . The reaction is carried out in a solvent such as methanol or ethanol under controlled temperature conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-(trifluoromethyl)phenyl)ethan-1-one
  • 2-Amino-1-(4-fluorophenyl)ethan-1-one
  • 2-Amino-1-(4-chlorophenyl)ethan-1-one

Uniqueness

2-Amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-1-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAYFXBCHAVJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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